A Comprehensive Technical Guide to the Physicochemical Properties of (2-Fluoropyridin-3-yl)methanamine Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of (2-Fluoropyridin-3-yl)methanamine Hydrochloride
Abstract
(2-Fluoropyridin-3-yl)methanamine hydrochloride is a fluorinated pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. As a key building block in the synthesis of novel bioactive molecules, a thorough understanding of its physicochemical properties is paramount for its effective application in research and development. This in-depth technical guide provides a comprehensive overview of the known physical and chemical characteristics of (2-Fluoropyridin-3-yl)methanamine hydrochloride. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of its key physical parameters, including melting point, solubility, pKa, and spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to handle, analyze, and utilize this compound with confidence and scientific rigor.
Introduction: The Significance of Fluorinated Pyridines in Medicinal Chemistry
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Pyridine scaffolds, on the other hand, are prevalent in a vast array of pharmaceuticals and natural products, prized for their hydrogen bonding capabilities and versatile reactivity.
The convergence of these two structural motifs in compounds like (2-Fluoropyridin-3-yl)methanamine hydrochloride presents a powerful tool for the design of next-generation therapeutics. The specific placement of the fluorine atom at the 2-position of the pyridine ring can modulate the basicity of the ring nitrogen and the adjacent aminomethyl group, thereby influencing the compound's pharmacokinetic and pharmacodynamic profile. This guide provides the foundational physicochemical data and analytical methodologies necessary for the rational design and development of novel molecules incorporating this valuable building block.
Core Physicochemical Properties
A precise understanding of the physical properties of a compound is the bedrock of its application in any scientific endeavor. The following table summarizes the currently available and experimentally determined properties of (2-Fluoropyridin-3-yl)methanamine hydrochloride. It is important to note that while some properties are well-documented, others, such as a precise melting point and pKa, require experimental determination, for which detailed protocols are provided in Section 4.
| Property | Value | Source(s) |
| Chemical Name | (2-Fluoropyridin-3-yl)methanamine hydrochloride | [1][2] |
| CAS Number | 859164-64-0 | [1][2] |
| Molecular Formula | C₆H₈ClFN₂ | [1] |
| Molecular Weight | 162.59 g/mol | [1] |
| Appearance | White to off-white powder | [3] |
| Purity | Typically ≥98% | [1] |
| Boiling Point (of free base) | 225.6 °C at 760 mmHg | [3] |
| Density (of free base) | 1.18 g/cm³ | [3] |
| Solubility | Soluble in water and ethanol | [4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [5] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. This section outlines the expected spectral characteristics of (2-Fluoropyridin-3-yl)methanamine hydrochloride and provides the methodologies for acquiring high-quality data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of a compound in solution. For (2-Fluoropyridin-3-yl)methanamine hydrochloride, both ¹H and ¹³C NMR are essential for confirming the substitution pattern of the pyridine ring and the integrity of the aminomethyl group.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling constants influenced by the electron-withdrawing fluorine atom. The aminomethyl protons will likely appear as a singlet or a broad singlet, and the ammonium protons may be observable depending on the solvent and its water content.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom directly bonded to the fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. For (2-Fluoropyridin-3-yl)methanamine hydrochloride, the IR spectrum will be characterized by vibrations corresponding to the N-H bonds of the ammonium group, C-H bonds of the aromatic ring and the methylene group, C=C and C=N stretching vibrations of the pyridine ring, and the C-F bond.[6][7][8]
Expected IR Absorption Bands:
-
N-H stretch (ammonium): A broad band in the region of 2800-3200 cm⁻¹
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹
-
N-H bend (ammonium): Around 1500-1600 cm⁻¹
-
C=C and C=N stretch (aromatic ring): In the 1400-1600 cm⁻¹ region
-
C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this polar, pre-charged molecule.[9][10]
Expected Mass Spectrum: In positive ion mode ESI-MS, the primary ion observed will be the molecular ion of the free base, [M+H]⁺, at an m/z corresponding to the mass of C₆H₇FN₂ plus a proton. High-resolution mass spectrometry can be used to confirm the elemental composition.
Methodologies and Experimental Protocols
To ensure the generation of reliable and reproducible data, the following section details standardized protocols for the determination of key physical properties of (2-Fluoropyridin-3-yl)methanamine hydrochloride.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: DSC is a highly accurate and reproducible method for determining the melting point of a crystalline solid.[11][12] It measures the heat flow into the sample as a function of temperature, and the melting transition is observed as an endothermic peak.
Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of (2-Fluoropyridin-3-yl)methanamine hydrochloride into a standard aluminum DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) covering the expected melting range.
-
Experimental Conditions:
-
Heating Rate: 10 °C/min
-
Temperature Range: Start at least 20 °C below the expected melting point and heat to at least 20 °C above the completion of the melt.
-
Atmosphere: Nitrogen purge at a flow rate of 50 mL/min.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm.
Caption: Workflow for Melting Point Determination using DSC.
Aqueous Solubility Determination
Rationale: The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. For an ionizable compound like a hydrochloride salt, solubility is pH-dependent.[13][14][15] A common and reliable method is the shake-flask method.
Protocol:
-
Solution Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Equilibration: Add an excess of (2-Fluoropyridin-3-yl)methanamine hydrochloride to each buffer in separate vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Sample Processing: After equilibration, allow the solid to settle. Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination by Potentiometric Titration
Rationale: The pKa value(s) of a molecule dictate its ionization state at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a classic and accurate method for determining pKa.[16][17][18][19]
Protocol:
-
Sample Preparation: Accurately weigh a known amount of (2-Fluoropyridin-3-yl)methanamine hydrochloride and dissolve it in a known volume of deionized water or a co-solvent system if necessary.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Maintain a constant ionic strength using a background electrolyte (e.g., 0.15 M KCl). Purge the solution with nitrogen to remove dissolved carbon dioxide.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve corresponds to the equivalence point.
Caption: Logical Flow for pKa Determination by Potentiometric Titration.
Spectroscopic Sample Preparation and Analysis
Protocol:
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Sample Preparation: Dissolve 5-10 mg of (2-Fluoropyridin-3-yl)methanamine hydrochloride in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[20][21][22][23]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer. Standard acquisition parameters are typically sufficient.
Protocol:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.[1][5][24][25][26]
-
Sample Application: Place a small amount of the powdered (2-Fluoropyridin-3-yl)methanamine hydrochloride onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum: Acquire the IR spectrum of the sample.
-
Data Processing: The final spectrum is presented in terms of absorbance or transmittance.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
Safety and Handling
(2-Fluoropyridin-3-yl)methanamine hydrochloride is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
Hazard Identification:
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Always consult the full Safety Data Sheet (SDS) before handling this compound.
Conclusion
This technical guide provides a comprehensive summary of the known physical properties of (2-Fluoropyridin-3-yl)methanamine hydrochloride and detailed, actionable protocols for the experimental determination of its key physicochemical parameters. By synthesizing available data with established analytical methodologies, this document serves as a valuable resource for researchers in medicinal chemistry and related fields. The application of these protocols will enable the generation of high-quality, reliable data, thereby facilitating the informed use of this important building block in the design and synthesis of novel molecules with therapeutic potential.
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